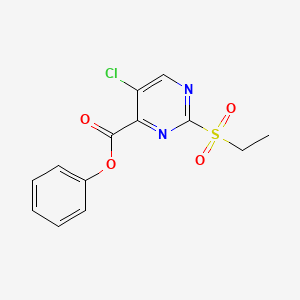![molecular formula C20H24ClNO3 B11310740 2-chloro-3-hydroxy-4-[(3-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11310740.png)
2-chloro-3-hydroxy-4-[(3-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-3-hydroxy-4-[(3-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound with a unique structure that includes a chlorinated hydroxy group, a piperidinyl methyl group, and a benzochromenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-hydroxy-4-[(3-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps, starting with the preparation of the benzochromenone core This can be achieved through a series of reactions, including Friedel-Crafts acylation, cyclization, and chlorination
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-3-hydroxy-4-[(3-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxy group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chlorine atom could yield various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activity.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-3-hydroxy-4-[(3-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests it could interact with enzymes or receptors, potentially inhibiting or activating certain biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-3-hydroxy-4-[(3-methyl-1-piperidinyl)methyl]-benzo[c]chromen-6-one: A similar compound with a slightly different structure.
3-hydroxy-4-[(3-methyl-1-piperidinyl)methyl]-benzo[c]chromen-6-one: Lacks the chlorine atom but has similar properties.
2-chloro-3-hydroxy-4-[(1-piperidinyl)methyl]-benzo[c]chromen-6-one: Similar structure but with a different substitution pattern on the piperidine ring.
Uniqueness
The presence of both the chlorine atom and the piperidinyl methyl group in 2-chloro-3-hydroxy-4-[(3-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one makes it unique compared to other similar compounds. These functional groups can significantly influence the compound’s reactivity and potential biological activity, making it a valuable target for further research and development.
Propiedades
Fórmula molecular |
C20H24ClNO3 |
|---|---|
Peso molecular |
361.9 g/mol |
Nombre IUPAC |
2-chloro-3-hydroxy-4-[(3-methylpiperidin-1-yl)methyl]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C20H24ClNO3/c1-12-5-4-8-22(10-12)11-16-18(23)17(21)9-15-13-6-2-3-7-14(13)20(24)25-19(15)16/h9,12,23H,2-8,10-11H2,1H3 |
Clave InChI |
UUEGAQAXSCEANP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN(C1)CC2=C3C(=CC(=C2O)Cl)C4=C(CCCC4)C(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dichloro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11310658.png)

![N-(1-benzyl-1H-pyrazol-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B11310667.png)

![7-Chloro-1-(4-hydroxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11310670.png)
![N-(4-methylbenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11310671.png)
![3,7,7-trimethyl-4-(2,4,5-trimethoxyphenyl)-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one](/img/structure/B11310678.png)
![3-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11310684.png)
![2-(2-methoxyphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11310688.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-3-propoxybenzamide](/img/structure/B11310692.png)
![{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B11310696.png)
![4-(Propan-2-yl)phenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11310719.png)
![N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}norvaline](/img/structure/B11310722.png)
![1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(4-methylbenzyl)methanamine](/img/structure/B11310730.png)
